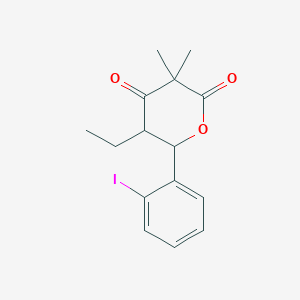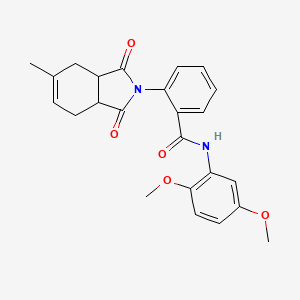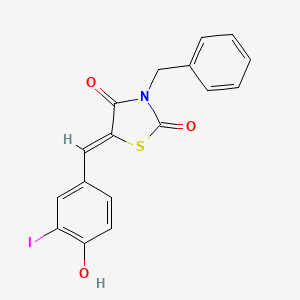
5-(3,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Overview
Description
5-(3,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DMTM, is a chemical compound that has gained significant attention in scientific research. DMTM belongs to the imidazolidinone family and has a unique chemical structure that makes it a potential candidate for various applications.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone varies depending on the application. In cancer treatment, this compound induces apoptosis in cancer cells by activating the caspase cascade. This compound also inhibits the activity of various proteins involved in the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation.
In antimicrobial applications, this compound inhibits bacterial cell wall synthesis by binding to the peptidoglycan layer. This compound also disrupts fungal membrane integrity by binding to ergosterol, a component of the fungal membrane.
In antioxidant and anti-inflammatory applications, this compound scavenges free radicals by donating electrons. This compound also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects depending on the application. In cancer treatment, this compound induces apoptosis in cancer cells and inhibits cell proliferation. In antimicrobial applications, this compound inhibits bacterial cell wall synthesis and disrupts fungal membrane integrity. In antioxidant and anti-inflammatory applications, this compound scavenges free radicals and inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its potent activity against cancer cells and various microbial strains. This compound is also relatively easy to synthesize, making it a cost-effective candidate for various applications.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it challenging to administer this compound in aqueous solutions. Another limitation is the potential toxicity of this compound at high concentrations. Careful dose optimization is necessary to avoid toxicity.
Future Directions
For the research and development of 5-(3,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone include optimizing synthesis methods, developing novel drug delivery systems, and identifying specific pathways and targets for this compound activity.
Scientific Research Applications
5-(3,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is cancer treatment. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle.
Another area of research is the development of antimicrobial agents. This compound has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis and disruption of fungal membrane integrity.
This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent. Studies have shown that this compound exhibits significant antioxidant activity by scavenging free radicals. This compound has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-15-8-6-14(7-9-15)22-19(23)16(21-20(22)27)11-13-5-10-17(24-2)18(12-13)25-3/h5-12H,4H2,1-3H3,(H,21,27)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQCWLBYUUOKCR-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3952521.png)
![N-(1-cyano-1-methylethyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952530.png)
![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl phenylacetate](/img/structure/B3952538.png)
![5-[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952544.png)


![3-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3952553.png)
![ethyl 4-[(3,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3952559.png)

![9-[(2-methyl-1-piperidinyl)acetyl]-9H-carbazole hydrochloride](/img/structure/B3952570.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3952575.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methylbutanamide](/img/structure/B3952576.png)

![N-[3-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3952590.png)